N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide
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Overview
Description
N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. They may activate or inhibit certain enzymes or receptors in biological systems . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
Similar thiazole derivatives have shown antimicrobial and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide typically involves the reaction of 3,4-difluoroacetophenone with thioamides under specific conditions. One common method involves the use of 3’,4’-difluoroacetophenone as a starting material, which undergoes a cyclization reaction with thioamides to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3,4-difluorophenyl)thiazole: A closely related compound with similar structural features.
4-(3,4-difluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with comparable biological activities.
Uniqueness
N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group can enhance its stability and potency compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6(16)14-11-15-10(5-17-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIWULJSIYNLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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